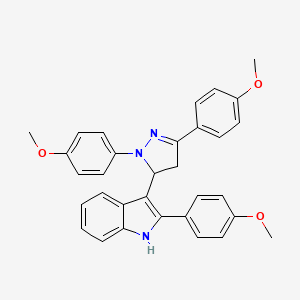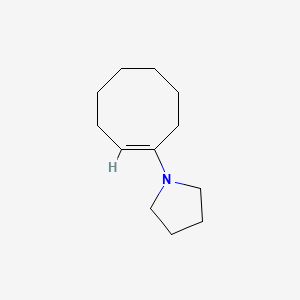
N-(1-Cycloocten-1-YL)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cycloocten-1-YL)pyrrolidine: is a heterocyclic organic compound with the molecular formula C12H21N . It is characterized by a pyrrolidine ring attached to a cyclooctene moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine typically involves the reaction of cyclooctanone with pyrrolidine in the presence of a catalyst. One common method includes heating cyclooctanone and pyrrolidine with p-toluenesulfonic acid in xylene under reflux conditions. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
化学反应分析
Types of Reactions: N-(1-Cycloocten-1-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cyclooctene ring to a single bond, forming saturated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctanone derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
N-(1-Cycloocten-1-YL)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals
作用机制
The mechanism of action of N-(1-Cycloocten-1-YL)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The cyclooctene moiety can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
N-(1-Cyclohexen-1-YL)pyrrolidine: Similar structure but with a cyclohexene ring instead of a cyclooctene ring.
N-(1-Cyclopenten-1-YL)pyrrolidine: Contains a cyclopentene ring.
N-(1-Cyclododecen-1-YL)pyrrolidine: Features a cyclododecene ring.
Uniqueness: N-(1-Cycloocten-1-YL)pyrrolidine is unique due to its larger ring size, which can influence its chemical reactivity and biological activity. The cyclooctene ring provides a different steric and electronic environment compared to smaller or larger rings, making it a valuable compound for studying structure-activity relationships .
属性
分子式 |
C12H21N |
|---|---|
分子量 |
179.30 g/mol |
IUPAC 名称 |
1-[(1E)-cycloocten-1-yl]pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h8H,1-7,9-11H2/b12-8+ |
InChI 键 |
MRBWQOZFKXZZKN-XYOKQWHBSA-N |
手性 SMILES |
C1CCC/C(=C\CC1)/N2CCCC2 |
规范 SMILES |
C1CCCC(=CCC1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




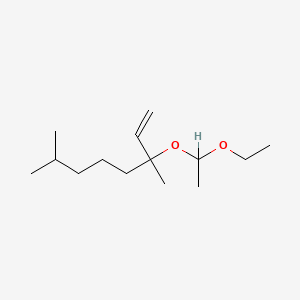
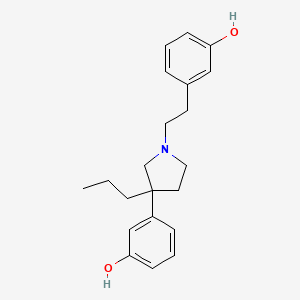

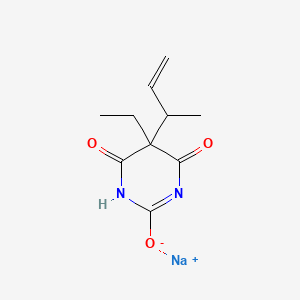

![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
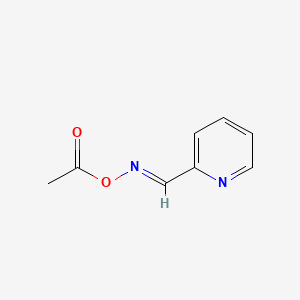
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
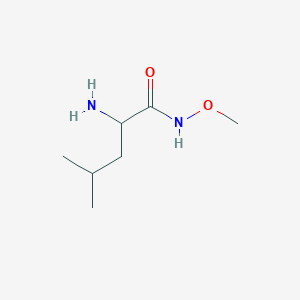

![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
